N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide is a sulfonamide derivative featuring a pyrrolo[2,3-b]pyridine core linked to a methanesulfonamide group via a three-carbon propyl chain. The pyrrolopyridine moiety is a bicyclic heteroaromatic system known for its role in kinase inhibition and medicinal chemistry applications.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-17(15,16)13-7-3-8-14-9-5-10-4-2-6-12-11(10)14/h2,4-6,9,13H,3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPIXCYCWNYPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1C=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, a common method involves the cyclization of 2-aminopyridine derivatives with suitable electrophiles under acidic or basic conditions.
Once the pyrrolopyridine core is synthesized, the next step involves the introduction of the propyl chain. This can be done through alkylation reactions using propyl halides in the presence of a base such as potassium carbonate. The final step is the sulfonamide formation, which is typically achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide typically involves two primary steps:
- Core heterocycle synthesis (pyrrolo[2,3-b]pyridine)
- Functionalization (introduction of the propylmethanesulfonamide side chain).
Key Reactions:
Functional Group Reactivity
The pyrrolo[2,3-b]pyridine core exhibits reactivity at three positions:
- C3 : Electrophilic substitution (e.g., bromination) for cross-coupling reactions.
- N1 : Alkylation/propargylation for side-chain introduction.
- C5 : Suzuki/Miyaura cross-coupling for aryl/heteroaryl diversification .
The methanesulfonamide group is stable under acidic/basic conditions but may undergo hydrolysis at elevated temperatures (>100°C) in concentrated H₂SO₄ or NaOH .
Derivatization Studies
a. Modifications at C5 (Pyrrolo[2,3-b]pyridine Core):
- Suzuki Coupling with aryl/heteroaryl boronic acids enhances binding affinity in kinase inhibitors (e.g., FGFR1 IC₅₀ = 1900 nM → 96 nM after trifluoromethyl substitution) .
- Electrophilic Aromatic Substitution (e.g., nitration, halogenation) enables further functionalization.
b. Side-Chain Modifications:
- Propylamine Linker : Replacement with shorter/longer alkyl chains reduces solubility and target affinity .
- Sulfonamide Replacement : Substitution with carboxamide or urea groups decreases metabolic stability .
Kinetic and Thermodynamic Data
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Suzuki Coupling Yield | 45–80% | Pd(dppf)Cl₂, dioxane/water, 80°C | |
| Sulfonylation Efficiency | 85–92% | NEt₃, DCM, 0°C | |
| Hydrolytic Stability (t₁/₂) | >48 h | pH 7.4, 37°C |
Challenges and Optimization
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to its ability to inhibit specific growth factor receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. For example, it may inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By blocking these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related sulfonamides and pyrrolopyridine derivatives:
Key Observations :
- Molecular Weight : The target compound’s estimated molecular weight (~266) is significantly lower than the tetrahydronaphthalene derivative (369.5) and the chromen-containing Example 56 (603.0), reflecting differences in substituent complexity .
- Thermal Stability : Example 56 exhibits a high melting point (252–255°C), likely due to strong intermolecular interactions from its rigid heteroaromatic systems . Data for the target compound are unavailable but may follow trends seen in smaller sulfonamides.
Kinase Inhibition Potential
- The methanesulfonamide group may modulate selectivity or binding affinity compared to bulkier substituents.
- 3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Derivatives : These compounds are explicitly designed as protein kinase inhibitors, with pyrazole substituents enhancing interaction with ATP-binding pockets .
Pharmacokinetic Considerations
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a pyrrolopyridine moiety linked to a methanesulfonamide group via a propyl chain. The presence of the pyrrolopyridine structure is significant as it is associated with various pharmacological properties, including enzyme inhibition and receptor modulation.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Preparation of the Pyrrolopyridine Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Alkylation : The propyl chain is introduced via nucleophilic substitution reactions.
- Formation of the Methanesulfonamide Group : This step involves the reaction of the propyl-substituted pyrrolopyridine with methanesulfonyl chloride under basic conditions to form the final product.
Antitumor Activity
Research indicates that compounds with a pyrrolopyridine structure often exhibit significant interactions with biological targets involved in cancer progression. For instance, similar compounds have been shown to act as kinase inhibitors , which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation.
- Case Study : A study on pyrrolopyridine derivatives demonstrated their ability to induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle in the G2/M phase, indicating their potential as antitumor agents .
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Pyrrolopyridine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegeneration.
- Research Findings : Similar compounds have been reported to interact with receptors involved in neuroinflammation and neurodegeneration, suggesting that this compound may also possess neuroprotective properties.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Modification of Functional Groups : Alterations in the sulfonamide group or the propyl chain can significantly influence the compound's affinity for biological targets.
- Docking Studies : Computational studies have indicated that specific substitutions can enhance binding interactions with target enzymes or receptors, leading to improved efficacy.
Comparative Analysis
| Compound Name | Target Activity | Key Findings |
|---|---|---|
| This compound | Kinase Inhibition | Induces apoptosis in A549 cells |
| Similar Pyrrolopyridine Derivatives | Neuroprotection | Modulates neuroinflammation pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
